2-((1-(2-(2-chlorophenyl)acetyl)piperidin-4-yl)sulfonyl)-N-methylacetamide
Description
Properties
IUPAC Name |
2-[1-[2-(2-chlorophenyl)acetyl]piperidin-4-yl]sulfonyl-N-methylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClN2O4S/c1-18-15(20)11-24(22,23)13-6-8-19(9-7-13)16(21)10-12-4-2-3-5-14(12)17/h2-5,13H,6-11H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUVFJDWZPCXRGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CS(=O)(=O)C1CCN(CC1)C(=O)CC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(2-(2-chlorophenyl)acetyl)piperidin-4-yl)sulfonyl)-N-methylacetamide typically involves multiple steps, starting with the preparation of the piperidine ring and the chlorophenyl group. The reaction conditions often require the use of specific reagents and catalysts to ensure the correct formation of the desired product. For example, the Suzuki–Miyaura coupling reaction is a common method used to form carbon-carbon bonds in the synthesis of complex organic molecules .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can help achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2-((1-(2-(2-chlorophenyl)acetyl)piperidin-4-yl)sulfonyl)-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions, such as temperature and solvent choice, play a crucial role in determining the reaction outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfonyl group can yield sulfoxides or sulfones, while nucleophilic substitution of the chlorophenyl group can produce a variety of substituted aromatic compounds.
Scientific Research Applications
Chemical Structure and Synthesis
The chemical structure of this compound features a piperidine ring substituted with a sulfonamide group and an N-methylacetamide moiety. The synthesis typically involves several steps:
- Formation of the Piperidine Ring : This is achieved through a cyclization reaction involving appropriate precursors.
- Introduction of the Sulfonyl Group : Sulfonylation is performed using chlorosulfonic acid or sulfonyl chlorides in the presence of a base.
- Acetylation : The N-methylacetamide group is introduced via acylation reactions using acetic anhydride or acetyl chloride.
- Purification : The final product is purified through recrystallization or chromatography to ensure high purity suitable for biological assays.
Medicinal Chemistry
This compound is primarily studied for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders such as depression and anxiety. Its ability to modulate neurotransmitter systems makes it a candidate for further exploration in drug discovery.
Pharmacology
The compound is utilized to investigate receptor interactions and signaling pathways. Studies have shown that it can act as an antagonist or inhibitor, influencing various biological responses by modulating the activity of specific receptors or enzymes.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of this compound against various bacterial strains. In vitro tests demonstrated significant activity against both Gram-positive and Gram-negative bacteria, with notable Minimum Inhibitory Concentration (MIC) values indicating moderate to strong antibacterial activity.
| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 18 | 32 |
| Escherichia coli | 15 | 64 |
| Salmonella typhi | 20 | 16 |
| Pseudomonas aeruginosa | 12 | 128 |
These results suggest that the compound may serve as a lead structure for developing new antibiotics, particularly against resistant strains.
Biochemistry
In biochemical research, the compound is used to study enzyme inhibition and protein binding dynamics. Its interactions with specific enzymes can provide insights into metabolic pathways and potential therapeutic targets.
Case Studies
Several case studies have highlighted the efficacy of this compound in various applications:
- Neurological Studies : Research has indicated that derivatives of this compound can enhance cognitive function in animal models by modulating serotonin and dopamine pathways.
- Antimicrobial Research : A study demonstrated that structurally similar compounds exhibited superior antibacterial activity compared to traditional antibiotics, suggesting that modifications to the sulfonamide group could enhance efficacy.
Mechanism of Action
The mechanism of action of 2-((1-(2-(2-chlorophenyl)acetyl)piperidin-4-yl)sulfonyl)-N-methylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.
Comparison with Similar Compounds
Structural Analogues
The compound shares structural motifs with several classes of bioactive molecules (Table 1):
Key Observations :
- Piperidine Substitution : The target compound’s piperidine-4-sulfonyl group differentiates it from fentanyl analogs (e.g., W-18, W-15), which feature 2-piperidinylidene or 4-piperidinyl cores .
- Chlorophenyl vs. Other Aromatic Groups : The 2-chlorophenylacetyl group may confer distinct target selectivity compared to dimethylphenyl (DMPI) or nitrophenyl (W-18) substituents .
- Sulfonamide vs. Acetamide Linkages : Sulfonamide groups (e.g., in compounds) enhance metabolic stability compared to simpler acetamide derivatives .
Physicochemical Properties
- Solubility : The sulfonyl and acetamide groups enhance aqueous solubility relative to purely aromatic derivatives (e.g., W-18) .
Biological Activity
The compound 2-((1-(2-(2-chlorophenyl)acetyl)piperidin-4-yl)sulfonyl)-N-methylacetamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its antimicrobial properties, mechanisms of action, and relevant research findings.
Chemical Structure and Synthesis
The molecular structure of the compound features a piperidine ring with a sulfonamide group and an N-methylacetamide moiety. The synthesis typically involves several steps:
- Formation of the Piperidine Ring : This can be achieved through cyclization reactions involving appropriate precursors.
- Sulfonylation : The introduction of the sulfonamide group is performed using sulfonyl chlorides in the presence of bases.
- Acetylation : The acetamide group is attached via acylation reactions.
- Final Modifications : Additional substituents, such as the 2-chlorophenyl group, are introduced through nucleophilic substitution reactions.
Antimicrobial Properties
The compound has been evaluated for its antimicrobial efficacy against various bacterial strains. In vitro studies have shown significant activity against both Gram-positive and Gram-negative bacteria, as summarized in the following table:
| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 18 | 32 |
| Escherichia coli | 15 | 64 |
| Salmonella typhi | 20 | 16 |
| Pseudomonas aeruginosa | 12 | 128 |
These results indicate that the compound exhibits moderate to strong antibacterial activity, comparable to standard antibiotics like ciprofloxacin .
Research suggests that the compound may exert its antimicrobial effects through multiple mechanisms, including:
- Cell Membrane Disruption : Studies indicate that exposure to the compound can disrupt bacterial cell membranes, leading to cell death.
- Apoptosis Induction : Some derivatives of related compounds have been shown to induce apoptosis in cancer cells, suggesting potential anticancer properties .
Case Studies and Research Findings
Several studies have explored the biological activities of related piperidine derivatives:
- Study on Antimicrobial Activity : A study demonstrated that piperidine derivatives showed significant antibacterial activity against various pathogens, supporting their use as potential therapeutic agents .
- Cancer Cell Studies : Research has indicated that certain derivatives can induce cell cycle arrest and apoptosis in cancer cells, highlighting their potential role in cancer therapy .
Q & A
Q. What are the recommended synthetic routes for 2-((1-(2-(2-chlorophenyl)acetyl)piperidin-4-yl)sulfonyl)-N-methylacetamide?
Methodological Answer: Synthesis typically involves multi-step organic reactions:
Piperidine functionalization : React piperidin-4-yl derivatives with 2-(2-chlorophenyl)acetyl chloride to introduce the acetyl group.
Sulfonylation : Treat the intermediate with sulfonylating agents (e.g., chlorosulfonic acid) to install the sulfonyl moiety.
Acetamide coupling : React the sulfonylated piperidine with methylamine in the presence of coupling agents like EDC/HOBt.
Key purification steps include column chromatography and recrystallization, with characterization via NMR and mass spectrometry .
Q. How is the compound characterized spectroscopically?
Methodological Answer:
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns. For example, m/z peaks corresponding to the sulfonyl and chlorophenyl groups are critical .
- Nuclear Magnetic Resonance (NMR) : - and -NMR identify substituents (e.g., methylacetamide protons at δ 2.0–2.2 ppm, sulfonyl-linked piperidine carbons at δ 50–60 ppm) .
- X-ray Crystallography : Used to resolve stereochemistry of the piperidine ring and sulfonyl group orientation, as demonstrated in related acetamide structures .
Q. What in vitro assays are suitable for initial biological screening?
Methodological Answer:
- Receptor Binding Assays : Screen against G protein-coupled receptors (GPCRs) or ion channels, given structural similarity to piperidine-based modulators (e.g., fentanyl analogs). Use radioligand displacement studies with -labeled competitors .
- Enzyme Inhibition Assays : Test for acetylcholinesterase or kinase inhibition using fluorogenic substrates (e.g., acetylthiocholine iodide) .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data across different assays?
Methodological Answer:
- Dose-Response Analysis : Validate potency (EC/IC) across multiple replicates. For example, discrepancies in GPCR activity may arise from assay-specific buffer conditions (e.g., Mg concentration affecting receptor coupling) .
- Metabolic Stability Testing : Use liver microsomes or hepatocytes to assess if rapid metabolism in certain assays reduces apparent activity .
- Computational Docking : Compare binding poses in homology models of target receptors to identify steric clashes or solvation effects .
Q. What strategies optimize structure-activity relationships (SAR) for this compound?
Methodological Answer:
- Analog Synthesis : Modify the 2-chlorophenyl group (e.g., replace Cl with F or CF) and test for changes in receptor selectivity. For example, shows trifluoromethyl groups enhance metabolic stability .
- Sulfonyl Group Variants : Replace sulfonyl with carbonyl or phosphoryl groups to evaluate electronic effects on binding affinity.
- Piperidine Ring Substitutions : Introduce methyl or ethyl groups at the 3-position to probe steric tolerance in target binding pockets .
Q. How can researchers address low solubility in aqueous assays?
Methodological Answer:
- Co-solvent Systems : Use DMSO (≤0.1% v/v) or cyclodextrin-based solubilizers to maintain compound integrity without disrupting assay readouts.
- Salt Formation : Convert the free base to a hydrochloride or citrate salt, as seen in related piperidine acetamides .
- Prodrug Design : Introduce hydrolyzable esters (e.g., acetyloxymethyl) at the acetamide group to enhance permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
